Product packaging for Behenyl linolenate(Cat. No.:CAS No. 1613724-10-9)

Behenyl linolenate

Cat. No.: B12759590
CAS No.: 1613724-10-9
M. Wt: 587.0 g/mol
InChI Key: FTWQNDJWUSTNNM-YABKDYGWSA-N
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Description

Behenyl Linolenate (docosyl linolenate) is a high-purity, long-chain ester compound with molecular formula C40H74O2 and molecular weight 587.08 g/mol . This research-grade chemical serves as a valuable model compound for studying lipid oxidation kinetics and stabilization mechanisms, particularly given that linolenate oxidizes approximately twice as rapidly as linoleate based on established oxidizability calculations . Researchers utilize this compound to investigate the oxidative stability of polyunsaturated fatty acid esters in various systems, including the development of stabilized lipid blends where controlling linolenate content is critical for preventing flavor deterioration and maintaining product stability . The compound's extended hydrocarbon structure, featuring a C22 alcohol (behenyl) esterified with linolenic acid, makes it particularly useful for examining how ester chain length influences oxidation pathways and volatility of decomposition products. Available as a neat solid material, this product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal application. Proper storage in freezer conditions is recommended to maintain stability and prevent degradation during storage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H74O2 B12759590 Behenyl linolenate CAS No. 1613724-10-9

Properties

CAS No.

1613724-10-9

Molecular Formula

C40H74O2

Molecular Weight

587.0 g/mol

IUPAC Name

docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C40H74O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,24H,3-5,7,9-11,13,15-17,19-23,25-39H2,1-2H3/b8-6-,14-12-,24-18-

InChI Key

FTWQNDJWUSTNNM-YABKDYGWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Docosyl 9z,12z,15z Octadeca 9,12,15 Trienoate

Chemical Synthesis Methodologies for Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate

The chemical synthesis of behenyl linolenate is primarily achieved through the direct esterification of its constituent molecules: behenyl alcohol (docosanol) and α-linolenic acid. This approach, while seemingly straightforward, involves careful selection of catalysts and optimization of reaction conditions to maximize yield and purity. nih.gov

Direct Esterification Reactions and Catalytic Strategies

Direct esterification involves heating a mixture of the carboxylic acid (α-linolenic acid) and the alcohol (behenyl alcohol) in the presence of an acid catalyst. chemguide.co.uk The reaction is reversible, and typically, water is removed as it is formed to drive the equilibrium toward the product, the ester.

A variety of catalysts can be employed to facilitate this reaction:

Homogeneous Mineral Acids : Conventional catalysts include concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). ajgreenchem.com These are effective but can be difficult to remove from the final product and may cause side reactions with the unsaturated linolenic acid moiety.

Organic Acids : p-Toluenesulfonic acid (p-TSA) and methanesulfonic acid are also used as strong acid catalysts. ajgreenchem.com

Lewis Acids : These are often employed for esterification under milder conditions compared to Brønsted acids. ajgreenchem.com

Heterogeneous Solid Acid Catalysts : To overcome the challenges of catalyst removal and product purification, solid acid catalysts have been developed. An example is a sulfonated carbon-based catalyst (SO3H-carbon), which has shown high efficiency in the solvent-free synthesis of long-chain wax esters. ajgreenchem.com These catalysts are easily separated from the reaction mixture by simple filtration, allowing for reuse and a more environmentally friendly process.

The fundamental reaction is the acid-catalyzed condensation of behenyl alcohol and α-linolenic acid to form this compound and water.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high conversion rates and selectivity in the synthesis of this compound requires the fine-tuning of several critical reaction parameters. The optimization of these variables is crucial for making the process industrially viable. Studies on the synthesis of analogous long-chain wax esters provide a framework for the conditions likely to be optimal for this compound production.

Key parameters for optimization include:

Temperature : The reaction rate increases with temperature. However, excessively high temperatures can promote side reactions, such as the degradation of the polyunsaturated linolenic acid. For solid acid catalysts like SO3H-carbon, a moderate temperature of 90 °C has been found to be effective for long-chain ester synthesis. ajgreenchem.com Other processes may use much higher temperatures, up to 250°C, for short durations. its.ac.id

Catalyst Concentration : The amount of catalyst significantly impacts the reaction rate. For the SO3H-carbon catalyst, a loading of 20 wt.% relative to the substrates was found to be optimal, achieving a 97% conversion for cetyl palmitate synthesis. ajgreenchem.com Increasing the catalyst amount beyond this point did not yield a significant improvement.

Substrate Molar Ratio : An equimolar ratio (1:1) of the fatty acid to the fatty alcohol is often the most efficient starting point for optimization. ajgreenchem.com Using an excess of one reactant can help drive the reaction to completion but may complicate purification.

Reaction Time : The time required to reach maximum yield depends on the other parameters. With optimized temperature and catalyst loading, reaction times can range from 6 to 10 hours. ajgreenchem.com

The table below summarizes findings from a study on optimizing long-chain wax ester synthesis using a solid acid catalyst, which can be extrapolated for the synthesis of this compound.

ParameterTested RangeOptimal ValueOutcomeSource
Catalyst Loading (wt.%)0 - 252097% Conversion ajgreenchem.com
Temperature (°C)60 - 10090Increased conversion with temperature ajgreenchem.com
Substrate Molar Ratio (Acid:Alcohol)1:11:1Found to be efficient ajgreenchem.com
Reaction Time (h)6 - 126 - 10Conversion increases with time ajgreenchem.com

This data is based on the synthesis of cetyl palmitate using a SO3H-carbon catalyst and serves as a model for long-chain wax ester synthesis.

Development of Stereoselective and Enantioselective Synthetic Approaches

The linolenate component of this compound possesses three cis (Z) double bonds at the Δ9, Δ12, and Δ15 positions. A significant challenge in the chemical synthesis of this compound is preserving this specific stereochemistry. The acidic conditions and elevated temperatures used in standard esterification can catalyze the isomerization of the cis double bonds to their more thermodynamically stable trans (E) isomers. dokumen.pub

Stereoselective synthesis methods aim to produce a specific stereoisomer with high selectivity. For α,β-unsaturated esters, methods have been developed to control the E/Z geometry of the double bond adjacent to the ester group. nih.govrsc.orgrsc.org While these methods are not directly applicable to the non-conjugated double bonds in linolenic acid, the principle of using milder reaction conditions and specific catalysts to avoid isomerization is paramount. To maintain the (9Z,12Z,15Z) configuration of this compound, synthetic strategies would need to avoid harsh conditions that could compromise the structural integrity of the fatty acid chain. This could involve using enzymatic approaches or highly specialized, low-temperature chemical methods that are not yet widely documented specifically for this compound.

Enzymatic Synthesis and Biosynthesis of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate and Analogous Wax Esters

Biological systems offer a highly specific and efficient alternative for producing wax esters like this compound. These pathways rely on a cascade of enzymes that operate under mild physiological conditions, ensuring precise control over the final product's structure.

Identification and Functional Characterization of Key Biosynthetic Enzymes (e.g., Fatty Acyl-CoA Reductases, Wax Synthases)

The biosynthesis of wax esters is a conserved two-step pathway in organisms ranging from bacteria to plants and animals. researchgate.netoup.com

Fatty Acyl-CoA Reductase (FAR) : The first step involves the reduction of a fatty acyl-CoA to a corresponding fatty alcohol. plos.org In the context of this compound synthesis, a FAR enzyme would catalyze the reduction of behenoyl-CoA (C22:0-CoA) to behenyl alcohol. This reaction is typically NAD(P)H-dependent. researchgate.net In some organisms, this reduction occurs in two separate enzymatic steps: a fatty acyl-CoA reductase produces a fatty aldehyde, which is then reduced to a fatty alcohol by a fatty aldehyde reductase. labinsights.nl

Wax Synthase (WS) : The second and final step is the esterification of the fatty alcohol with a fatty acyl-CoA molecule. oup.com This reaction is catalyzed by a wax synthase (WS), also known as a wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT). asm.org This enzyme would transfer the linolenoyl group from linolenoyl-CoA to behenyl alcohol, releasing coenzyme A and forming the this compound wax ester. researchgate.net

These enzymes have been identified and characterized in various species. For instance, the first WS coding sequence was cloned from developing jojoba embryos. oup.com Bacterial WS/DGAT enzymes from Acinetobacter baylyi and Marinobacter aquaeolei have also been extensively studied. asm.orgnih.gov

Substrate Specificity and Kinetic Analysis of Enzyme Systems Involved in Wax Ester Formation

The final composition of wax esters produced in a biological or bio-engineered system is determined by the available pool of fatty acids and alcohols and, crucially, by the substrate specificity of the wax synthase enzyme. semanticscholar.org Kinetic studies are performed to understand these specificities and the reaction mechanism, which is vital for biotechnological applications.

Substrate Specificity : Wax synthases are generally promiscuous, meaning they can accept a wide range of substrates, but they often exhibit clear preferences for certain chain lengths and degrees of saturation. nih.gov

Jojoba WS : Shows a preference for C20:1 acyl-CoA and C18:1 alcohol. oup.com

Mouse WS (AWAT2) : Displays high activity with saturated C12:0, C14:0, and C16:0 acyl-CoAs in combination with medium-chain alcohols. semanticscholar.orgbibliotekanauki.plnih.gov It utilizes unsaturated alcohols longer than C18 more effectively than saturated ones. bibliotekanauki.plnih.gov

Bacterial WS/DGATs : Enzymes from various bacteria often show a preference for C14–C18 substrates. oup.com

Euglena gracilis WS (EgWS) : Prefers myristic acid (C14:0) and palmitoleyl alcohol (C16:1 alcohol). nih.gov

For the synthesis of this compound, an ideal WS would exhibit high activity towards both linolenoyl-CoA (C18:3-CoA) and behenyl alcohol (C22:0-OH).

Kinetic Analysis : The kinetics of wax ester synthesis by WS enzymes often follow a Ping-Pong Bi-Bi mechanism, which is characteristic of many transferase enzymes. researchgate.net Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) are determined to quantify the enzyme's affinity for its substrates and its catalytic efficiency.

The table below presents substrate specificity data for various characterized wax synthases, illustrating the diversity of these enzymes.

Enzyme SourcePreferred Acyl-CoA SubstratesPreferred Alcohol SubstratesReference(s)
Jojoba (Simmondsia chinensis)C20:1C18:1 oup.com
Mouse (Mus musculus)C12:0, C14:0, C16:0Medium-chain (C12-C16), Unsaturated >C18 semanticscholar.orgbibliotekanauki.plnih.gov
Euglena gracilisMyristoyl-CoA (C14:0)Palmitoleyl alcohol (C16:1) nih.gov
Acinetobacter baylyiC14 - C18 rangeC14 - C18 range oup.com
Marinobacter aquaeoleiC14 - C18 rangeC14 - C18 range oup.com

Kinetic analyses allow for the quantitative comparison of enzyme performance. For example, a study on a wax ester hydrolase (catalyzing the reverse reaction) from Streptomyces determined a Kₘ of 850 µM and a kcat of 11.63 s⁻¹ for the substrate cetyl-palmitate, providing a quantitative measure of its catalytic activity. biorxiv.org Similar analyses are essential for selecting and engineering efficient WS enzymes for the targeted production of this compound.

Genetic and Molecular Engineering Strategies for Modulating Biosynthetic Pathways in Heterologous and Model Organisms

The production of specific wax esters like this compound can be achieved or enhanced in microbial and plant systems through metabolic engineering. researchgate.net The primary strategy involves the introduction and/or overexpression of genes encoding the key enzymes required for the synthesis of the two precursors (α-linolenic acid and behenyl alcohol) and the final condensation step. Oleaginous yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, as well as oilseed plants, are common targets for this engineering. nih.govslu.se

The general approach involves a multi-gene "push-pull" strategy:

Enhancing the α-Linolenic Acid Pool: To increase the availability of linolenic acid, a key target is the overexpression of the Fatty Acid Desaturase 3 (FAD3) gene, which drives the conversion of linoleic acid to α-linolenic acid. oup.com

Building the Behenyl Alcohol Precursor: Production of the C22 alcohol requires establishing a pathway for very-long-chain fatty acid (VLCFA) synthesis and its subsequent reduction. frontiersin.org This is accomplished by expressing:

A set of fatty acid elongase (FAE) genes (KCS, KCR, HCD, ECR) with specificity for producing C22 acyl-CoAs. nih.govmdpi.com

A fatty acyl-CoA reductase (FAR) gene that efficiently reduces C22 acyl-CoA to docosanol. nih.gov Heterologous FARs from organisms like jojoba or certain bacteria are often used. psu.edu

Catalyzing the Final Product: A wax ester synthase (WS or WSD) gene is introduced to catalyze the final esterification of the engineered precursors. frontiersin.org The choice of WS is critical, as its substrate specificity for both the alcohol and the acyl-CoA will determine the profile of the wax esters produced. nih.gov For instance, expressing a WS from jojoba (Simmondsia chinensis) or certain bacteria like Marinobacter aquaeolei in yeast has successfully produced novel wax esters. nih.govpsu.edu

Researchers have successfully engineered S. cerevisiae to produce very-long-chain fatty alcohols (VLCFOHs) up to C22 and jojoba-like wax esters up to C42 by expressing a combination of a FAR from M. aquaeolei and a WS from S. chinensis. nih.gov Similarly, the expression of a bacterial gene fusion encoding a fatty acid reductase and wax synthase in tobacco plants led to a significant, up to eight-fold, increase in total wax ester levels. slu.se These studies demonstrate the feasibility of creating customized wax ester profiles in heterologous organisms by carefully selecting and expressing the appropriate biosynthetic genes. nih.govoup.com

Metabolic Interconversions and Flux Analysis of Linolenic Acid Precursors within Biological Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of metabolites through a metabolic network. By using isotopically labeled substrates, such as 13C-glucose, researchers can trace the path of carbon atoms as they are incorporated into downstream products like fatty acids. nih.gov This provides critical insights into the regulation of biosynthetic pathways and identifies potential bottlenecks for metabolic engineering. oup.com

Studies in oleaginous yeasts and plants have elucidated the key metabolic fluxes that support fatty acid synthesis, including the precursors for linolenic acid. nih.govresearchgate.net

Central Carbon Metabolism's Role: Glucose is the primary carbon source for fatty acid synthesis in many organisms. nih.gov MFA studies in the oleaginous yeast Yarrowia lipolytica and developing flax embryos show that glucose is catabolized through glycolysis to produce pyruvate (B1213749) and acetyl-CoA, the fundamental building block for fatty acids. nih.govplos.org

The Pentose (B10789219) Phosphate (B84403) Pathway (OPPP) as a Source of Reducing Power: Fatty acid synthesis is an energy-intensive process that requires a significant supply of the reducing agent NADPH. MFA has identified the oxidative pentose phosphate pathway (OPPP) as the primary producer of NADPH for fatty acid biosynthesis in developing flax embryos and other oleaginous species. nih.govresearchgate.netosti.gov The flux through the OPPP is often upregulated during periods of high lipid accumulation.

Key Regulatory Nodes: In yeasts, ATP:citrate (B86180) lyase (ACL) is a critical enzyme that converts citrate into acetyl-CoA in the cytoplasm, directly providing the precursor for fatty acid synthesis. MFA has shown that nitrogen limitation, a condition that promotes lipid accumulation, significantly increases the metabolic flux through ACL. nih.govplos.org This highlights ACL as a key regulatory point and a prime target for overexpression to boost lipid production. plos.orgnih.gov In contrast, the role of malic enzyme in providing NADPH can vary significantly between species, being a major source in Trichosporon cutaneum but reportedly inactive in Y. lipolytica. plos.orgecust.edu.cn

Table 2: Relative Metabolic Flux Distribution in Y. lipolytica Under Different Nitrogen Conditions. plos.org (Values are normalized relative to the glucose uptake rate of 100).

Metabolic Pathway/ReactionHigh Nitrogen (Growth Phase)Low Nitrogen (Lipid Accumulation Phase)Key Function
Glycolysis (Glucose -> Pyruvate)54.268.9Generates pyruvate for TCA cycle
Pentose Phosphate Pathway (OPPP)39.736.5Primary source of NADPH for synthesis
TCA Cycle (Pyruvate -> Citrate)62.135.8Energy production & citrate for export
ATP:Citrate Lyase (Citrate -> Acetyl-CoA)7.829.5Provides cytoplasmic Acetyl-CoA for fatty acid synthesis

Analysis of the metabolic network in pumpkin has also revealed that under stress conditions like chilling, the α-linolenic acid metabolic pathway is significantly upregulated, with enzymes like phospholipase A2 (PLA2), FADs, and lipoxygenases (LOXs) acting as critical nodes in the biosynthesis and interconversion of unsaturated fatty acids. nih.gov This demonstrates the dynamic regulation of precursor pathways in response to environmental cues.

Advanced Spectroscopic and Chromatographic Characterization of Docosyl 9z,12z,15z Octadeca 9,12,15 Trienoate

High-Resolution Mass Spectrometry for Molecular Identification and Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of fatty acid esters, providing precise molecular weight and invaluable structural information through fragmentation analysis.

Quadrupole Time-of-Flight (QTOF) mass spectrometry provides mass accuracy and resolution sufficient for the determination of the chemical formula of complex lipids. nih.gov For behenyl linolenate, direct infusion into a QTOF instrument, typically operated in a positive ionization mode such as electrospray ionization (ESI), would be employed. The high mass accuracy of the TOF analyzer allows for the precise measurement of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This precise mass measurement is critical for confirming the elemental composition and, consequently, the molecular formula of the compound.

The expected exact mass of the neutral molecule (C₄₀H₇₄O₂) can be calculated, and the measured mass from the QTOF-MS should align with this theoretical value within a very low error margin (typically <5 ppm), confirming the molecular formula.

Table 1: Theoretical Mass Data for Docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
ParameterValue
Molecular FormulaC₄₀H₇₄O₂
Monoisotopic Mass586.5689 Da
Expected [M+H]⁺ Ion587.5767 Da
Expected [M+Na]⁺ Ion609.5586 Da

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of the molecule. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions provide detailed information about the molecule's structure, such as the identity of the fatty acyl chain and the alcohol moiety.

For this compound, the primary fragmentation would occur at the ester linkage. This would lead to the formation of characteristic fragment ions corresponding to the loss of the behenyl alcohol and the formation of a linolenoyl acylium ion, as well as fragments related to the behenyl carbocation. While conventional CID-based fragmentation does not typically generate fragments that denote double bond positions, it is highly effective for confirming the ester's core structure. sciex.com Differentiating between geometric isomers often requires specialized ionization techniques or derivatization. nih.gov

Table 2: Expected Key Fragment Ions of this compound in Positive Ion MS/MS
m/z (Da)Proposed Fragment IdentityFormula
261.2213[Linolenoyl acylium ion, C₁₈H₂₉O]⁺C₁₈H₂₉O
309.3152[Behenyl carbocation, C₂₂H₄₅]⁺C₂₂H₄₅
327.3257[Behenyl alcohol, C₂₂H₄₆O+H]⁺ (from neutral loss)C₂₂H₄₇O

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structural assignment and assessment of isomeric purity. nih.gov

¹H NMR spectroscopy provides detailed information about the different types of protons within the this compound molecule. nih.gov Specific chemical shifts, multiplicities, and integral values of the signals allow for the identification of protons on the terminal methyl groups, the long saturated methylene (B1212753) chains, the olefinic protons of the double bonds, the bis-allylic protons between the double bonds, and the protons adjacent to the ester group. magritek.com The spectrum would clearly distinguish the signals from the behenyl alcohol portion and the linolenic acid portion.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
Chemical Shift (ppm)MultiplicityAssignment (Protons)
~5.34mOlefinic protons (-CH=CH-)
~4.05tMethylene protons adjacent to ester oxygen (-O-CH₂-)
~2.80tBis-allylic protons (=CH-CH₂-CH=)
~2.30tMethylene protons α to carbonyl (-CH₂-COO-)
~2.05qAllylic protons (-CH₂-CH=)
~1.62pMethylene protons β to ester oxygen (-O-CH₂-CH₂-)
~1.25s (br)Bulk methylene protons of both chains (-(CH₂)n-)
~0.97tTerminal methyl protons of linolenate chain (-CH₂-CH₃)
~0.88tTerminal methyl protons of behenyl chain (-CH₂-CH₃)

Due to the larger chemical shift dispersion, ¹³C NMR spectroscopy provides more resolved signals for each unique carbon atom in the molecule, enabling refined structural analysis. bch.ro It is particularly useful for confirming the presence of the ester carbonyl group, identifying the sp²-hybridized carbons of the double bonds, and differentiating the various sp³-hybridized carbons along both the fatty acyl and alcohol chains. The chemical shifts of the olefinic carbons can also provide information about the cis (Z) configuration of the double bonds.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
Chemical Shift (ppm)Assignment (Carbons)
~173.3Ester carbonyl carbon (-COO-)
~132.0 - 127.2Olefinic carbons (-CH=CH-)
~64.4Methylene carbon adjacent to ester oxygen (-O-CH₂-)
~34.2Methylene carbon α to carbonyl (-CH₂-COO-)
~31.9 - 22.7Bulk methylene carbons of both chains (-(CH₂)n-)
~25.6Bis-allylic carbons (=CH-CH₂-CH=)
~20.5Allylic carbons (-CH₂-CH=)
~14.3Terminal methyl carbon of behenyl chain (-CH₂-CH₃)
~14.1Terminal methyl carbon of linolenate chain (-CH₂-CH₃)

Vibrational Spectroscopy for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. mdpi.com For this compound, this technique is used to confirm the presence of the ester group and the carbon-carbon double bonds, and to analyze the conformation of the long hydrocarbon chains.

The most prominent band in the IR spectrum would be the strong C=O stretching vibration of the ester group. researchgate.net The C=C stretching of the cis-double bonds and the =C-H stretching vibrations are also characteristic. The C-H stretching and bending vibrations of the numerous methylene and methyl groups provide information on the packing and conformation of the aliphatic chains.

Table 5: Characteristic Vibrational Frequencies for this compound
Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3010=C-H StretchOlefinic C-H
2955, 2872C-H Asymmetric/Symmetric StretchMethyl (CH₃)
2924, 2853C-H Asymmetric/Symmetric StretchMethylene (CH₂)
~1740C=O StretchEster Carbonyl
~1655C=C Stretchcis-Alkene
~1465C-H Bend (Scissoring)Methylene (CH₂)
~1170C-O StretchEster (O-C)
~722C-H Bend (Rocking)Methylene (-(CH₂)n-, n≥4)

Fourier Transform Infrared (FTIR) Spectroscopy for Ester Linkage and Unsaturation Profiling

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate, FTIR analysis provides definitive evidence of its core structural features: the ester linkage and the polyunsaturated nature of its fatty acid chain.

The most prominent absorption band in the FTIR spectrum of an ester is the carbonyl (C=O) stretching vibration of the ester functional group. sigmaaldrich.com This peak is typically strong and sharp, appearing in the region of 1750-1735 cm⁻¹. scioninstruments.com Its presence is a clear confirmation of the ester linkage between the docosanol and α-linolenic acid moieties.

The unsaturation profile, specifically the presence of cis-alkene (–HC=CH–) double bonds from the linolenate portion, is also clearly identifiable. The C–H stretching vibration of the cis-double bonds gives rise to a characteristic band at approximately 3013 cm⁻¹. sigmaaldrich.com This peak is distinct from the C-H stretching modes of the methyl and methylene groups in the lipid backbone, which appear in the 3000–2800 cm⁻¹ range. sigmaaldrich.com The presence of this specific band confirms the unsaturated nature of the fatty acid chain and is indicative of the (9Z,12Z,15Z) configuration.

Further vibrational modes, such as the C-O stretching of the ester group, appear as strong peaks in the fingerprint region, typically between 1300 and 1000 cm⁻¹. sigmaaldrich.comscioninstruments.com The combination of these characteristic absorption bands provides a unique spectral signature for Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate, allowing for its unambiguous identification and qualitative assessment.

Table 1: Characteristic FTIR Absorption Bands for Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate

Wavenumber (cm⁻¹) Vibration Mode Functional Group Significance
~ 3013 =C-H Stretch cis-Alkene Confirms unsaturation in the linolenate chain. sigmaaldrich.com
2925 & 2855 C-H Asymmetric & Symmetric Stretch Methylene (-CH₂) Indicates the long aliphatic chains of the molecule.
~ 1743 C=O Stretch Ester Carbonyl Confirms the ester linkage. sigmaaldrich.comscioninstruments.com
1470 - 1370 C-H Bend Methyl (-CH₃) & Methylene (-CH₂) Part of the lipid backbone structure. sigmaaldrich.com
1300 - 1000 C-O Stretch Ester Further confirmation of the ester functional group. sigmaaldrich.comscioninstruments.com
~ 720 - (CH₂)n - Rocking Methylene Chain Characteristic of long straight-chain alkyl groups. sigmaaldrich.com

Advanced Chromatographic Separations for Isolation, Quantification, and Purity Assessment

Chromatographic techniques are essential for separating Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate from complex mixtures, assessing its purity, and quantifying its presence. Given its high molecular weight and low volatility, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing the intact ester, while Gas-Liquid Chromatography (GLC) is employed to analyze its constituent parts after chemical breakdown.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of large, non-volatile molecules like wax esters. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these separations, where a nonpolar stationary phase is paired with a polar mobile phase.

Due to the lack of a strong UV-absorbing chromophore in its structure, conventional UV detectors offer limited sensitivity. nih.gov Therefore, universal detectors such as the Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are preferred. scioninstruments.comsfu.ca These detectors are mass-sensitive and work by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes them ideal for quantifying lipids. researchgate.netthegoodscentscompany.com

The same principles of RP-HPLC can be scaled up for preparative separations. By using larger columns (e.g., 15 to 30 cm in diameter) and higher flow rates, significant quantities of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate can be isolated from reaction mixtures or natural extracts with high purity. restek.com

Table 2: Typical HPLC Parameters for the Analysis of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate

Parameter Description
Chromatographic Mode Reversed-Phase (RP-HPLC)
Stationary Phase C18 or C30 bonded silica
Mobile Phase Gradient elution with solvent mixtures such as acetonitrile/water or methanol/chloroform. nih.govmeasurlabs.com
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). sfu.ca
Application Analytical quantification, purity assessment, and preparative-scale isolation. restek.com

Gas-Liquid Chromatography (GLC) for Analysis of Fatty Acid Components following Hydrolysis

To analyze the constituent fatty acid and fatty alcohol of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate, the ester bond is first cleaved through hydrolysis (saponification). The resulting free fatty acid (α-linolenic acid) and fatty alcohol (docosanol) are then typically derivatized to increase their volatility for Gas-Liquid Chromatography (GLC) analysis. researchgate.net

The α-linolenic acid is converted into its fatty acid methyl ester (FAME) via methylation, often using reagents like boron trifluoride in methanol. sfu.casemanticscholar.org The analysis of FAMEs is a standard procedure, and for polyunsaturated fatty acids like methyl linolenate, a high-polarity capillary column is required for optimal separation. Stationary phases such as biscyanopropyl polysiloxane or polyethylene (B3416737) glycol (wax-type columns) are commonly used. semanticscholar.orgsemanticscholar.org These columns can effectively separate FAMEs based on both chain length and the number and position of double bonds.

The long-chain fatty alcohol, docosanol (behenyl alcohol), can also be analyzed by GLC. While sometimes analyzed directly, it is often derivatized into a trimethylsilyl (B98337) (TMS) ether to improve its thermal stability and chromatographic behavior. thegoodscentscompany.comresearchgate.net The separation is typically performed on a capillary column, and high-polarity phases like those used for FAMEs or 5% phenyl methyl siloxane phases can be employed. olemiss.edu

For both FAME and fatty alcohol analysis, a Flame Ionization Detector (FID) is the most common detector. scioninstruments.commeasurlabs.com The FID is highly sensitive to organic, carbon-containing compounds and provides a response that is proportional to the mass of carbon, allowing for accurate quantification. Temperature programming is almost always used in the GLC method, where the column temperature is gradually increased during the run to ensure that both more volatile (shorter chain) and less volatile (longer chain) components are eluted as sharp, well-resolved peaks. researchgate.net

Table 3: Typical GLC Conditions for Hydrolysis Products of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate

Component Derivatization Column Stationary Phase Detector Key Considerations
α-Linolenic Acid Methylation to FAME (Fatty Acid Methyl Ester) semanticscholar.org High-polarity; e.g., biscyanopropyl polysiloxane or polyethylene glycol (Wax) semanticscholar.org Flame Ionization Detector (FID) measurlabs.com Separation is based on chain length and degree of unsaturation.
Docosanol Silylation to TMS ether (optional, improves volatility) thegoodscentscompany.com High-polarity; e.g., (88% cyanopropyl)aryl-polysiloxane or 5% Phenyl Methyl Siloxane olemiss.edu Flame Ionization Detector (FID) researchgate.net Temperature programming is used to elute the high-boiling-point alcohol. researchgate.net

Mechanistic Insights into Docosyl 9z,12z,15z Octadeca 9,12,15 Trienoate Function in Model Biological Systems

Cellular and Subcellular Localization Studies of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate in vitro

Direct experimental studies detailing the specific cellular and subcellular localization of docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate in vitro are not prominently available in the reviewed scientific literature. However, its localization can be inferred from its physicochemical properties and the known behavior of similar lipid molecules.

Behenyl linolenate is a large, highly hydrophobic, and non-polar wax ester. core.ac.uk Due to this non-polar nature, it is not expected to integrate into the phospholipid bilayers of cellular membranes, such as the plasma membrane or organellar membranes, which are characterized by an amphiphilic structure. Instead, it would likely partition into non-aqueous, lipid-rich compartments within a cell. If introduced into a cellular system, this compound would be expected to localize to neutral lipid storage organelles, such as lipid droplets. Fatty acid-conjugated molecules have been studied for their cellular uptake and localization, with findings indicating that such modifications can alter physical properties and lead to specific organ and cellular distributions. nih.gov For instance, fluorescently labeled fatty acids and other lipids are often used as transport markers and are observed to accumulate in structures like the Golgi complex, or as part of lipoproteins. thermofisher.com Therefore, any intracellular this compound would likely be found within these lipid-processing and storage compartments.

Putative Biochemical Pathways and Enzyme-Mediated Interactions within Defined Cellular Models

The primary biochemical pathways involving docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate would be its synthesis and degradation, which are mediated by specific enzymes.

The formation of this wax ester occurs via an esterification reaction between behenyl alcohol and α-linolenic acid. In biological systems, such reactions are often catalyzed by lipases or acyl-CoA:fatty alcohol acyltransferases. Lipases, which are highly versatile enzymes, can catalyze esterification and transesterification reactions, particularly in non-aqueous or micro-aqueous environments. rsc.orgmdpi.com The use of immobilized lipases, for example, is a common method for producing wax esters. rsc.org

The degradation of this compound is a hydrolysis reaction, which would also be mediated by lipases or other esterases. thermofisher.commdpi.com This enzymatic action cleaves the ester bond, releasing the constituent molecules: behenyl alcohol and α-linolenic acid.

Once hydrolyzed, the components would enter their respective metabolic pathways:

α-Linolenic Acid Metabolism: As an essential omega-3 polyunsaturated fatty acid, α-linolenic acid (ALA) is a substrate for a series of desaturation and elongation reactions. researchgate.netreactome.org These pathways, occurring primarily in the endoplasmic reticulum, convert ALA into longer-chain, more unsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are critical for various physiological functions. researchgate.net

Behenyl Alcohol Metabolism: Behenyl alcohol, a very-long-chain fatty alcohol, would likely be oxidized to its corresponding fatty acid, behenic acid (C22:0), by fatty alcohol oxidases. Behenic acid can then be either incorporated into other lipids or undergo β-oxidation for energy production, a process that for very-long-chain fatty acids begins in the peroxisomes.

Enzyme systems like lipoxygenases (LOX) could also interact with the released linolenic acid, converting it into various bioactive lipid mediators. nih.gov

Contributions to Membrane Fluidity and Lipid Homeostasis in Simplified Biological Systems

The direct contribution of docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate to the fluidity of cellular membranes is expected to be minimal. Membrane fluidity is primarily determined by the composition of the phospholipid bilayer, specifically the length and degree of saturation of the fatty acyl chains within the phospholipids (B1166683). wikipedia.orgembopress.org As a non-polar wax ester, this compound would not be a structural component of these membranes. core.ac.uk

However, the hydrolysis of this compound can significantly impact membrane properties indirectly through the release of its constituent α-linolenic acid. The incorporation of this polyunsaturated fatty acid into membrane phospholipids would increase membrane fluidity. embopress.org The three cis double bonds in the linolenic acid chain create kinks, which disrupt the tight packing of adjacent acyl chains. nih.gov This increased spacing reduces van der Waals forces between the chains, leading to a more fluid, less rigid membrane. embopress.orgnih.gov

Future Trajectories and Interdisciplinary Perspectives in Docosyl 9z,12z,15z Octadeca 9,12,15 Trienoate Research

Development of Novel Synthetic Methodologies and Biocatalytic Approaches for Sustainable Production

The industrial production of wax esters has traditionally relied on chemical synthesis methods that often require high temperatures, pressures, and harsh catalysts, leading to significant energy consumption and waste generation. The future of docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate production is geared towards sustainable and green methodologies, with biocatalysis at the forefront.

Enzymatic synthesis, particularly using lipases and esterases, offers a promising alternative to conventional chemical routes. mdpi.commdpi.com These biocatalysts operate under mild conditions, exhibit high specificity, and are biodegradable, aligning with the principles of green chemistry. researchgate.net Lipases (EC 3.1.1.3), which naturally catalyze the hydrolysis of triglycerides, can be employed for esterification and transesterification reactions in non-aqueous or low-water environments to synthesize esters. nih.govfrontiersin.org Future research will likely focus on optimizing enzyme-mediated processes for the production of behenyl linolenate. This includes exploring novel, robust enzymes from extremophilic microorganisms that can withstand industrial process conditions and developing immobilization techniques to enhance enzyme stability and reusability, thereby reducing costs. researchgate.net

The development of solvent-free reaction systems or the use of green solvents will be crucial for enhancing the sustainability of the production process. researchgate.net Process intensification, which aims to develop smaller, more efficient, and energy-saving production technologies, will also be a key area of investigation. elsevierpure.com

Table 1: Comparison of Synthetic Approaches for Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate Production

FeatureConventional Chemical SynthesisBiocatalytic Synthesis
Catalyst Metal oxides, strong acids/basesLipases, Esterases
Temperature High (>150°C)Mild (30-70°C)
Pressure Often elevatedAtmospheric
Specificity Low to moderateHigh (chemo-, regio-, and stereospecificity)
Byproducts Often significant, requiring extensive purificationMinimal, leading to simpler downstream processing
Sustainability Lower (high energy input, potential for hazardous waste)Higher (biodegradable catalysts, lower energy consumption)
Key Research Areas Development of more efficient and selective catalystsEnzyme discovery and engineering, immobilization, process optimization

Elucidation of Unexplored Biological Functions and Regulatory Mechanisms at the Molecular Level

Beyond its current use in cosmetics as a skin-conditioning agent, the biological functions of docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate are virtually unknown. atamanchemicals.comcosmileeurope.eu Future research should aim to elucidate its potential roles within biological systems, drawing inspiration from its constituent molecules: behenyl alcohol and α-linolenic acid.

Alpha-linolenic acid is an essential omega-3 fatty acid, a precursor to vital bioactive lipids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and is known for its anti-inflammatory and cardioprotective effects. nih.gov Behenyl alcohol is a long-chain saturated fatty alcohol. A key research trajectory would be to investigate whether docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate can act as a pro-nutrient or a stable, slow-release carrier for α-linolenic acid. This could involve studying its metabolism by cutaneous or intestinal enzymes and tracking the fate of its constituent parts in cell culture models and, eventually, in vivo.

Understanding the interaction of this large, lipophilic molecule with cell membranes and lipid rafts is another critical area. springernature.com Research could explore how it influences membrane fluidity, lipid organization, and the function of membrane-bound proteins. Such studies could reveal novel regulatory roles in cellular signaling or transport processes.

Integration of Advanced Computational Modeling and Simulation for Predictive Studies of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate Behavior

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for understanding the behavior of lipid molecules at an atomic level. mdpi.comacs.org Applying these techniques to docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate can provide predictive insights into its physicochemical properties and interactions, guiding experimental research.

All-atom (AA) and coarse-grained (CG) MD simulations can be used to model the molecule's conformational dynamics, its self-assembly properties, and its interactions within complex lipid environments such as skin lipid models or cell membranes. nih.govresearchgate.net These simulations can predict how this compound affects bilayer thickness, lipid packing, and phase behavior. mdpi.com Such predictive studies are invaluable for designing formulations, understanding skin penetration enhancement, and hypothesizing biological mechanisms. For instance, simulations could model the partitioning of this compound into the stratum corneum, providing a molecular basis for its emollient properties. nih.gov

Table 2: Potential Applications of Computational Modeling in Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate Research

Modeling TechniqueResearch QuestionPredicted Outcomes
Quantum Mechanics (QM) Electronic structure and reactivityReaction mechanisms for synthesis and degradation
All-Atom MD Simulations Interaction with skin lipidsDetailed packing, orientation, and effect on stratum corneum structure
Coarse-Grained MD Simulations Self-assembly and formulation stabilityFormation of emulsions or lipid nanoparticles, phase behavior over long timescales
Quantitative Structure-Property Relationship (QSPR) Prediction of physical propertiesMelting point, viscosity, solubility parameters

Advancements in Micro-scale and In-situ Analytical Techniques for Complex Biological Matrices

Analyzing large, non-polar lipids like docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate within complex biological matrices presents a significant challenge. Future research must focus on developing more sensitive and specific analytical methods to detect and quantify this molecule and its metabolites.

Current lipidomics approaches often rely on liquid chromatography coupled with mass spectrometry (LC-MS). Advancements will involve creating specialized chromatographic methods capable of resolving this wax ester from other complex lipids. High-resolution mass spectrometry will be essential for accurate identification and structural elucidation.

A particularly promising future direction is the use of in-situ analytical techniques. Mass spectrometry imaging (MSI), such as MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging, could be adapted to visualize the spatial distribution of this compound within tissue sections, for example, to track its penetration and distribution within the layers of the skin. Furthermore, the development of micro-scale analytical procedures will be crucial for minimizing sample requirements, which is especially important when dealing with primary cell cultures or small tissue biopsies. nih.govoup.comtandfonline.com

Exploration of Novel Biosynthetic Enzymes and Their Engineering for Tailored Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate Production

The tailored production of docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate with high purity and yield depends on the availability of highly efficient and specific biocatalysts. researchgate.net Future research will involve bioprospecting for novel enzymes and enhancing the capabilities of existing ones through protein engineering.

Metagenomic screening of diverse environmental niches, from deep-sea vents to arid deserts, could uncover novel lipases and esterases with unique properties, such as high thermostability or specificity for very-long-chain substrates like behenyl alcohol. mdpi.com Once identified, these enzymes can be produced recombinantly in microbial hosts like Escherichia coli or yeast, enabling large-scale, sustainable production. mdpi.com

Furthermore, protein engineering techniques offer the ability to tailor enzymes for specific industrial applications. nih.gov Rational design, based on the enzyme's 3D structure, and directed evolution, which mimics natural selection in the laboratory, can be used to improve an enzyme's substrate specificity for behenyl alcohol and α-linolenic acid, increase its catalytic efficiency, and enhance its stability under process conditions. This would pave the way for the highly controlled and cost-effective biosynthesis of docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate. The biosynthesis of the precursor, α-linolenic acid, itself relies on a cascade of enzymes, including desaturases and elongases, which could also be targets for engineering to improve precursor supply. nih.govnih.gov

Q & A

Q. What standardized analytical methods are recommended for quantifying behenyl linolenate in lipid matrices?

Q. How can researchers ensure the stability of this compound during experimental storage and handling?

this compound is prone to oxidation due to its polyunsaturated structure. Key steps include:

  • Storing samples under inert gas (e.g., nitrogen) at −80°C to minimize autoxidation .
  • Adding antioxidants (e.g., BHT) to lipid extracts during preparation .
  • Avoiding prolonged exposure to light or elevated temperatures (>25°C) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound with reactive nitrogen species (RNS) in lipid peroxidation studies?

this compound undergoes H-abstraction reactions with RNS like nitrogen dioxide (NO₂), forming allylic nitro/nitrite intermediates. Experimental protocols involve:

  • Reacting this compound with NO₂ in a helium carrier gas under controlled temperatures (e.g., 37°C) .
  • Using internal standards (e.g., methyl linoleate) for HPLC/GC quantification of degradation products .
  • Monitoring hydroperoxide formation via spectrophotometric assays (e.g., thiobarbituric acid reactive substances, TBARS) .

Key Finding: The reaction rate constant (kabstr/H) for linolenate derivatives with NO₂ is ~59 M⁻¹s⁻¹, indicating higher reactivity compared to saturated esters .

Q. How does the positional distribution of this compound in glycerolipids influence its metabolic fate in biological systems?

In olive callus models, linolenate is preferentially incorporated into monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG), with >80% of radiolabeled linolenate accumulating in MGDG within 48 hours . Methodological steps include:

  • Radiolabeling with [1-¹⁴C]linolenate to track incorporation into lipid classes.
  • Fractionating lipids via column chromatography and analyzing fatty acid profiles using GC .

Q. What experimental designs are optimal for studying the anti-inflammatory effects of this compound in vivo?

  • Model Systems : Use rodent models of Parkinson’s disease, where linolenate derivatives (e.g., NALT) enhance CNS dopamine levels .
  • Dosing : Administer this compound via intraperitoneal injection or dietary supplementation (0.2–0.3% of total energy intake) .
  • Outcome Measures : Quantify prostanoid metabolites (e.g., PGI₂-M, TXB₂) in urine via LC/MS to assess anti-inflammatory activity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in:

  • Purity : Ensure >98% purity via HPLC/GC validation, as impurities (e.g., dihomo-linolenate) can skew bioactivity .
  • Experimental Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to avoid confounding effects of endogenous lipids .
  • Metabolomic Profiling : Use LC/MS or GC/MS to identify confounding metabolites in plasma or tissue samples .

Q. What methodologies are effective for isolating this compound from complex plant extracts?

  • Extraction : Fractionate crude extracts using ethyl acetate partitioning to concentrate polar lipids .
  • Purification : Employ repeated silica gel chromatography with hexane:ethyl acetate gradients (e.g., 9:1 to 1:1 v/v) .
  • Characterization : Validate isolates via MS and NMR, comparing retention times and spectral data with authenticated standards .

Data Contradictions and Resolution

  • Contradiction : Upregulation of dihomo-linolenate (8-fold) in VC-exposed individuals vs. controls may confound linolenate-specific effects .
  • Resolution : Use isotopic tracing (e.g., ¹³C-labeled linolenate) to differentiate endogenous vs. exogenous metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.